
2-甲基-4,4,4-三氟丁醛
描述
Molecular Structure Analysis
The ®-2-Methyl-4,4,4-trifluorobutanal molecule contains a total of 15 bonds. There are 8 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), and 1 aldehyde(s) (aliphatic) .
Physical And Chemical Properties Analysis
The density of 2-Methyl-4,4,4-trifluorobutanal is approximately 1.2±0.1 g/cm^3 . The boiling point is around 60.3±40.0 °C at 760 mmHg . The compound has a molar refractivity of 21.2±0.3 cm^3 .
科学研究应用
合成和化学性质:
- 2-甲基-4,4,4-三氟丁醛可以通过3,3,3-三氟丙烯的Rh催化水合甲醛化反应合成,实现高甲醛产率和选择性(Ohtsuka, Kobayashi, & Yamakawa, 2014)。
- 对相关化合物的核磁共振研究,如2-氯-1,4-二溴-1,2,2-三氟丁烷,可以提供有关它们化学行为的见解(Hinton & Jaques, 1975)。
在聚合和材料科学中的应用:
- 一种衍生物,1-(9-乙基咔唑-3-基)-4,4,4-三氟丁酮-1,3,已被评估为用于监测阳离子光聚合过程的荧光探针,显示出高灵敏度和明显的荧光光谱变化(Ortyl, Galica, Popielarz, & Bogdał, 2014)。
- 该化合物还参与了从三氟甲基-1,3-二酮合成氟代吡唑衍生物的区域选择性合成,这对于各种化学应用非常有价值(Song & Zhu, 2001)。
光物理和光学应用:
- 一种涉及2-甲基-4,4,4-三氟丁醛衍生物的Eu(III)四酮配合物二聚体复合物已被研究其光物理性质和在先进光子应用中的潜在用途(Biju et al., 2014)。
有机合成和催化:
- 该化合物在不对称烯烃水合甲醛化中有应用,展示了它在有机合成中的实用性(Shibahara, Nozaki, & Hiyama, 2003)。
- 它还用于各种有机化合物的直接、简洁和对映选择性合成,展示了它在合成化学中的多功能性(Funabiki et al., 2015)。
安全和危害
属性
IUPAC Name |
4,4,4-trifluoro-2-methylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-4(3-9)2-5(6,7)8/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPXLODATSRVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2424381.png)
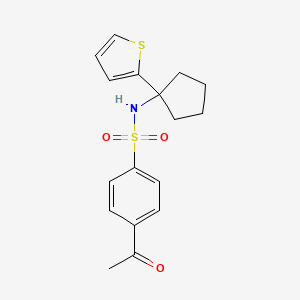
![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2424385.png)
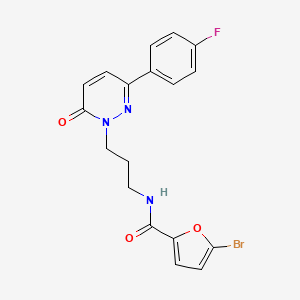
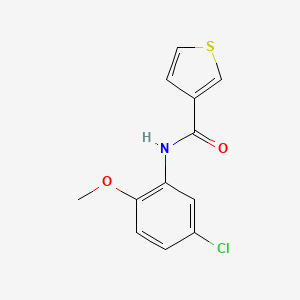
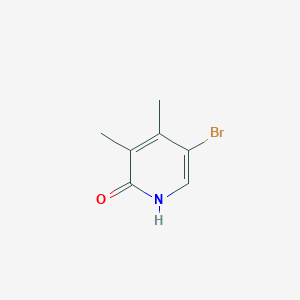
![1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2424392.png)
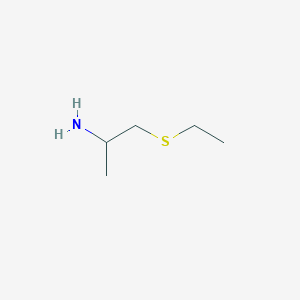
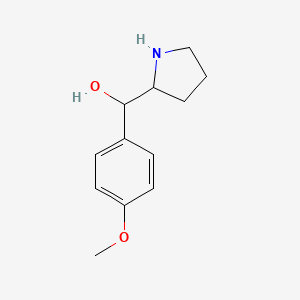
![1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2424396.png)


![(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2424400.png)
![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide](/img/structure/B2424403.png)